Zhepeiresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zhepeiresinol is a chemical compound with the molecular formula C₁₄H₁₆O₆ . It is a 3,7-dioxabicyclo[3.3.0]octan-6-one derivative, specifically known as 2-(3’,5’-dimethoxy-4’-hydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octan-6-one . This compound is isolated from various plant sources, including Fritillaria thumbergii Miq and Gynura segetum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zhepeiresinol involves several steps, starting from the appropriate phenolic precursors. The reaction typically includes the formation of the bicyclic core structure through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources like Fritillaria thumbergii Miq and Gynura segetum . The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Zhepeiresinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenolic compounds .
Scientific Research Applications
Zhepeiresinol has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Zhepeiresinol involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Lignans: Compounds like and share structural similarities with Zhepeiresinol.
Phenolic Compounds: Compounds such as resveratrol and quercetin have similar phenolic structures
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
151636-98-5 |
---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one |
InChI |
InChI=1S/C14H16O6/c1-17-10-3-7(4-11(18-2)12(10)15)13-8-5-20-14(16)9(8)6-19-13/h3-4,8-9,13,15H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |
InChI Key |
AUXYOVQIZNPKSO-KKFJDGPESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3COC(=O)[C@@H]3CO2 |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2 |
Synonyms |
2-(3',5'-dimethoxy-4'-hydroxyphenyl)-3,7-dioxoabicyclo(3.3.0)octan-6-one zhepeiresinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.